molecular formula C5H3FN2O2 B080604 3-Fluoro-4-nitropyridine CAS No. 13505-01-6

3-Fluoro-4-nitropyridine

Cat. No. B080604
CAS RN: 13505-01-6
M. Wt: 142.09 g/mol
InChI Key: DIFITFKCBAVEAX-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitropyridine is a compound of interest in the field of organic chemistry due to its potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

  • Kuduk, Dipardo, and Bock (2005) reported an efficient method for synthesizing fluoropyridines via fluorodenitration, which is applicable to nitro-substituted pyridines (Kuduk, Dipardo, & Bock, 2005).
  • Brugarolas et al. (2016) described the direct fluorination of pyridine N-oxides to produce meta fluorinated pyridines, including 3-fluoro-4-nitropyridine (Brugarolas, Freifelder, Cheng, & DeJesus, 2016).
  • Culshaw et al. (2012) developed a method for the substitution of 3-fluoro-2-nitropyridine with various nitrogen-containing heterocycles and aliphatic amines (Culshaw et al., 2012).

Molecular Structure Analysis

  • Bryndal et al. (2012) conducted studies on the crystal structures of nitropyridines, which can provide insights into the molecular structure of 3-fluoro-4-nitropyridine (Bryndal et al., 2012).

Chemical Reactions and Properties

  • Kuhnast et al. (2008) synthesized FPyKYNE, a fluoropyridine-based structure, highlighting the versatility of fluoropyridines in chemical syntheses (Kuhnast, Hinnen, Tavitian, & Dollé, 2008).
  • Dong et al. (2021) developed a method for the synthesis of highly functionalized 4-fluoropyridines, demonstrating the reactivity of fluoropyridines in cycloaddition reactions (Dong et al., 2021).

Physical Properties Analysis

  • The physical properties of 3-fluoro-4-nitropyridine can be inferred from studies on similar fluorinated pyridines, such as those by Kuduk et al. (2005), who focused on the synthesis and properties of fluoropyridines (Kuduk, Dipardo, & Bock, 2005).

Chemical Properties Analysis

  • The chemical properties of 3-fluoro-4-nitropyridine, such as its reactivity in various chemical reactions, can be understood through studies like those of Dong et al. (2021), which explore the reactivity of fluoropyridines in creating diverse chemical structures (Dong et al., 2021).

Scientific Research Applications

Synthesis and Reactivity

Tetrabutylammonium Salt Induced Denitration of Nitropyridines An efficient method for synthesizing fluoropyridines through fluorodenitration reactions, mediated by tetrabutylammonium fluoride (TBAF), has been reported. This reaction works well for nitropyridines substituted at the 2- or 4- positions and is notable for its general applicability and the mild conditions under which it occurs. Additionally, nitropyridines have been shown to undergo hydroxy- and methoxydenitration, expanding the versatility of these reactions in the presence of corresponding tetrabutylammonium species (Kuduk, Dipardo, & Bock, 2005).

Synthesis of meta-Substituted [18F]3-Fluoro-4-aminopyridine The challenge of nucleophilic fluorination of pyridines, especially at the meta position, was addressed by directly fluorinating pyridine N-oxide. This method produced 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature, later converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation. The approach was successful for labeling with fluorine-18, indicating its potential in synthesizing fluoropyridines for pharmaceutical and radiopharmaceutical applications (Brugarolas, Freifelder, Cheng, & DeJesus, 2016).

Synthesis of 4-Ethoxycarbonyl(cyano)-β-Carbolines A study explored the synthesis of 4-ethoxycarbonyl(cyano)-1,3-dimethyl-β-carbolines using the thermolysis of 4-aryl-3(5)-azidopyridines. This study shed light on the optical and hypoglycemic properties of the synthesized compounds. Notably, one of the β-carbolines containing the fluorine atom demonstrated significant glucose-lowering action, highlighting the potential medical applications of these compounds (Proshchenkova et al., 2021).

Substitution of 3-Fluoro-2-nitropyridine A notable synthesis method for 3-substituted 2-aminopyridines was achieved via the displacement of 3-fluoro-2-nitropyridine with various nitrogen-containing heterocycles and aliphatic amines. The process, which takes place under moderate temperatures, is characterized by its regioselectivity and reasonable yield (Culshaw et al., 2012).

Synthesis of Nitroanilines and Nitropyridines

An effective synthesis of various nitro compounds, including nitropyridines and nitroanilines, which serve as intermediates in pharmaceutical and agrochemical production, was achieved through a three-component ring transformation. This method is adaptable for different substrates, highlighting its versatility and potential in various chemical synthesis applications (Le & Nishiwaki, 2018).

Safety And Hazards

3-Fluoro-4-nitropyridine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust and to avoid contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this chemical .

Future Directions

The use of pyridine N-oxides for the preparation of fluoropyridines, such as 3-Fluoro-4-nitropyridine, is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals . The development of new and efficient methods for the preparation of fluoroorganic compounds has received increased attention in recent years .

properties

IUPAC Name

3-fluoro-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFITFKCBAVEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376565
Record name 3-Fluoro-4-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-nitropyridine

CAS RN

13505-01-6
Record name 3-Fluoro-4-nitropyridine
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Record name 3-Fluoro-4-nitropyridine
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Record name 3-Fluoro-4-nitropyridine
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